molecular formula C19H30O3 B1173958 10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol CAS No. 15780-14-0

10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol

Cat. No.: B1173958
CAS No.: 15780-14-0
InChI Key:
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Description

10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes. This compound is characterized by its polycyclic structure and multiple hydroxyl groups, making it a significant molecule in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol lies in its specific arrangement of hydroxyl groups and its polycyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

15780-14-0

Molecular Formula

C19H30O3

Molecular Weight

0

Origin of Product

United States

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